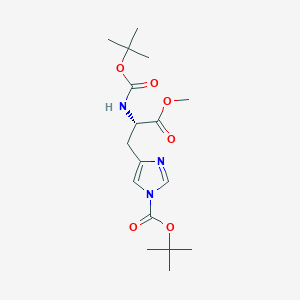

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Overview

Description

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid histidine. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms of the histidine side chain and a methyl ester group on the carboxyl group. The Boc groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester typically involves the following steps:

Protection of the Histidine Amino Group: The amino group of histidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Protection of the Imidazole Nitrogen: The imidazole nitrogen is protected using a second equivalent of Boc anhydride.

Esterification: The carboxyl group of the protected histidine is esterified using methanol and a catalyst such as trimethylchlorosilane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs automated peptide synthesizers and large-scale reactors to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including: 1

Biological Activity

N(α), N-(im)-Di-Boc-L-histidine methyl ester, a derivative of the amino acid histidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's synthesis, properties, and biological effects, supported by relevant data and case studies.

- Molecular Formula :

- Molecular Weight : 369.413 g/mol

- Density : 1.17 g/cm³

- Melting Point : 113-116 °C

This compound is characterized by two Boc (tert-butoxycarbonyl) protecting groups on the nitrogen atoms of histidine, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of N(α), N-(im)-Di-Boc-L-histidine methyl ester typically involves the protection of the amino and carboxylic acid groups followed by methylation. The general synthetic route can be summarized as follows:

- Protection : The amino groups of L-histidine are protected using Boc anhydride.

- Methylation : The carboxylic acid group is converted to a methyl ester using methyl iodide.

- Purification : The final product is purified through recrystallization or chromatography.

Ergogenic Effects

Research indicates that amino acids and their derivatives, including N(α), N-(im)-Di-Boc-L-histidine methyl ester, can influence various physiological processes:

- Hormonal Secretion : These compounds may enhance the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise .

- Mental Performance : They are also recognized for their potential to improve mental performance in stress-related tasks .

Antimicrobial Activity

Studies have shown that histidine derivatives possess antimicrobial properties. For instance, cationic polymers containing imidazolium groups exhibit significant antibacterial activity against various pathogens. This suggests that N(α), N-(im)-Di-Boc-L-histidine methyl ester could be explored as a scaffold for developing new antimicrobial agents .

Case Studies

- Study on Ergogenic Supplements :

- Antimicrobial Evaluation :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.413 g/mol |

| Density | 1.17 g/cm³ |

| Melting Point | 113-116 °C |

| Ergogenic Effects | Yes |

| Antimicrobial Activity | Yes |

Scientific Research Applications

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester exhibits several biological activities that are of interest in research:

- Ergogenic Effects : Research indicates that derivatives of amino acids can enhance hormonal secretion, potentially aiding muscle growth and recovery during exercise .

- Antimicrobial Activity : Histidine derivatives have shown antimicrobial properties, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Medicinal Chemistry

This compound is often employed in the synthesis of peptide-based drugs due to its protective groups that prevent unwanted reactions during peptide coupling. Its ability to form stable structures makes it a valuable building block in drug design.

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS) where its Boc protecting groups allow for selective deprotection under mild conditions. This property enhances the efficiency of synthesizing complex peptides .

Metal-Binding Studies

Recent studies have explored the use of this compound in synthesizing metal-binding amino acids, which are crucial for developing new materials with potential applications in catalysis and materials science .

Case Studies

- Study on Ergogenic Supplements :

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N(α), N-(im)-Di-Boc-L-histidine methyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sequential Boc protection of the α-amino and imidazole groups of L-histidine, followed by methyl esterification. Critical parameters include:

- Reagent stoichiometry : Use a 2:1 molar ratio of Boc anhydride to histidine to ensure complete protection of both α- and imidazole amines .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for Boc protection due to their inertness and solubility .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) or LC-MS (expected [M+H]⁺ ~466.3 Da) .

- Purification : Use silica gel chromatography (gradient elution with 10–30% ethyl acetate in hexane) to isolate the product with >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic analyses:

- ¹H/¹³C NMR : Verify Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and methyl ester resonance (δ ~3.7 ppm) .

- FT-IR : Confirm carbonyl stretches for Boc groups (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to assess purity and validate molecular weight .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Boc deprotection kinetics under acidic conditions?

- Methodological Answer : Conflicting reports on deprotection rates (e.g., TFA vs. HCl/dioxane) require systematic evaluation:

- Kinetic profiling : Use in-situ NMR or LC-MS to monitor time-dependent cleavage of Boc groups under varying acid concentrations (e.g., 10–50% TFA in DCM) .

- Competing side reactions : Mitigate ester hydrolysis by controlling reaction temperature (<0°C) and limiting acid exposure time .

- Validation : Compare deprotection efficiency via orthogonal assays (e.g., ninhydrin test for free amines) .

Q. How does N(α), N-(im)-Di-Boc-L-histidine methyl ester serve as a precursor in PROTAC synthesis, and what functionalization challenges arise?

- Methodological Answer : The compound’s dual Boc protection enables selective deprotection for conjugation:

- Imidazole deprotection : Use HCl/dioxane to selectively remove the imidazole Boc group while retaining α-Boc protection .

- Linker attachment : Couple the free imidazole amine to E3 ligase ligands (e.g., thalidomide derivatives) via amide or click chemistry .

- Challenges : Steric hindrance from Boc groups may reduce coupling efficiency; optimize with coupling agents like HATU or DMT-MM .

Q. How can researchers assess the compound’s stability in long-term storage for reproducibility in multi-step syntheses?

- Methodological Answer : Conduct stability studies under varied conditions:

- Temperature/humidity : Store aliquots at –20°C (desiccated) vs. 4°C and analyze degradation via HPLC every 30 days .

- Light sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples to detect photooxidation of the imidazole ring .

- Data-driven protocols : Establish validated storage conditions (e.g., –20°C under argon) to minimize hydrolysis/oxidation .

Properties

IUPAC Name |

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447860 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-51-4 | |

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.